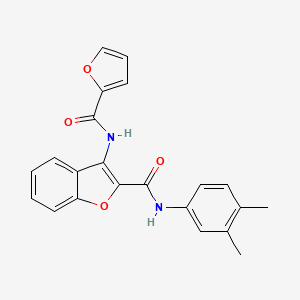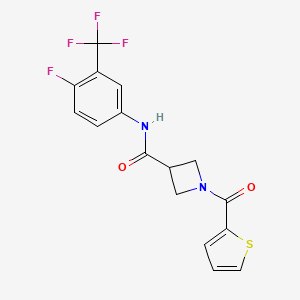![molecular formula C18H16N4O6S B2496581 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide CAS No. 292052-08-5](/img/structure/B2496581.png)
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves multi-step chemical processes including sulfonamide formation, nitration, and amide coupling reactions. For instance, the synthesis of sulfonamide-derived ligands and their metal complexes involves combining sulfonamide groups with transition metals to form complexes with potential biological activities (Chohan & Shad, 2011). This methodology could be adapted for the synthesis of this compound by introducing the specific nitrobenzamide group at the final step.
Molecular Structure Analysis
X-ray diffraction methods have been utilized to determine the structure of sulfonamide-derived compounds, revealing their octahedral geometry and bonding nature (Chohan & Shad, 2011). These structural analyses provide a foundation for understanding the molecular geometry of this compound, which likely exhibits a complex structure due to the presence of multiple functional groups.
Chemical Reactions and Properties
The reactivity of sulfonamide-derived compounds with transition metals indicates the potential for this compound to undergo similar reactions, forming complexes with metals. Such reactions could be exploited in developing catalysts or materials for environmental remediation (Chohan & Shad, 2011).
科学的研究の応用
Advanced Oxidation Processes (AOPs)
Advanced oxidation processes are a set of procedures used in water treatment to remove organic and inorganic pollutants. Compounds similar to N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide could be subjects of degradation studies using AOPs to understand their breakdown products, kinetics, and mechanisms. This is crucial for assessing their environmental impact and treatment methods (Qutob et al., 2022).
Pharmacological Degradation and Stability Studies
Stability and degradation pathways of pharmaceuticals are essential for understanding their lifecycle in both environmental contexts and drug development processes. Investigations into the degradation processes of structurally or functionally related compounds can provide insights into the stability, potential metabolites, and environmental fate of this compound (Barchańska et al., 2019).
Antioxidant Activity Analysis
The exploration of antioxidant activity is a significant area of research in food science, medicine, and pharmacology. Compounds with structural similarities to this compound may exhibit antioxidant properties, contributing to their potential therapeutic applications (Munteanu & Apetrei, 2021).
Environmental and Food Analysis
The detection and quantification of chemical compounds in environmental and food matrices are crucial for safety and regulatory purposes. Antibody-based methods and biosensors developed for similar compounds can be applied for monitoring the presence and concentration of this compound in various samples, ensuring compliance with safety standards (Fránek & Hruška, 2018).
Photosensitive Protecting Groups
The use of photosensitive protecting groups in synthetic chemistry opens avenues for the controlled release or activation of compounds upon light exposure. Research on similar photosensitive groups can provide insights into designing novel drug delivery systems or synthetic pathways involving this compound, enhancing its application in medicinal chemistry (Amit et al., 1974).
作用機序
Target of Action
The primary targets of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide are yet to be identified. The compound’s structure suggests potential interactions with proteins or enzymes involved in cellular processes .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other sulfamoyl compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain to be determined .
特性
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S/c1-11-12(2)20-28-18(11)21-29(26,27)16-9-5-14(6-10-16)19-17(23)13-3-7-15(8-4-13)22(24)25/h3-10,21H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZWASKKKMPMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

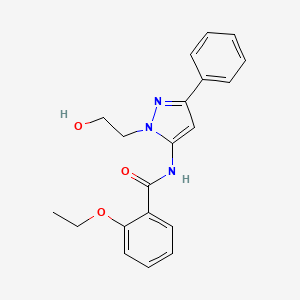
![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)
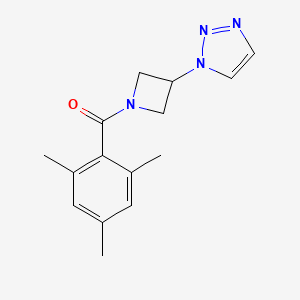

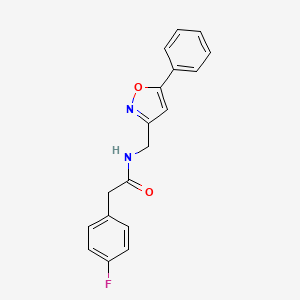
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)
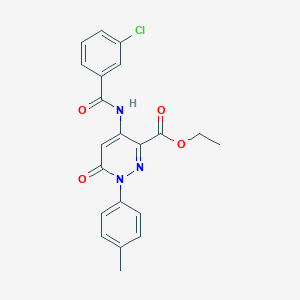
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)
![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)


